Degradation Potency vs. MS67 and OICR41114
In MV4-11 acute myeloid leukemia cells, Homer induces WDR5 degradation with a DC50 of 53 nM and achieves a maximum degradation (Dmax) of 58% . In contrast, the more potent WDR5 PROTAC MS67 exhibits a DC50 of 3.7 nM and a Dmax of 94% in the same cell line, demonstrating greater degradation efficiency but with a different selectivity fingerprint . Another WDR5-targeting PROTAC, OICR41114, shows a higher EC50 of 40 nM and a lower Dmax of 49%, indicating less complete target engagement . These data position Homer as a moderately potent degrader with a defined Dmax, making it suitable for partial WDR5 depletion studies where complete knockout is not required.
| Evidence Dimension | WDR5 degradation potency and efficiency |
|---|---|
| Target Compound Data | DC50 = 53 nM; Dmax = 58% |
| Comparator Or Baseline | MS67: DC50 = 3.7 nM, Dmax = 94%; OICR41114: EC50 = 40 nM, Dmax = 49% |
| Quantified Difference | Homer is 14.3-fold less potent than MS67 but achieves comparable Dmax to OICR41114 |
| Conditions | MV4-11 cells (human acute myeloid leukemia), 24 h treatment |
Why This Matters
Procurement decisions should align with the desired degree of WDR5 depletion; Homer provides a defined, partial degradation profile distinct from near-complete degradation with MS67.
